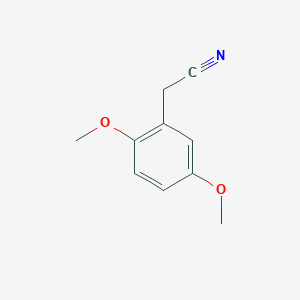

2,5-Dimethoxyphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKDGRJAFWDOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374326 | |

| Record name | 2,5-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18086-24-3 | |

| Record name | 2,5-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18086-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various research chemicals and pharmaceutical compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis workflow.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted phenyl ring and a nitrile group, allows for a variety of chemical transformations, making it a crucial precursor for the synthesis of phenethylamines and other psychoactive compounds. This guide outlines a reliable multi-step synthesis beginning with the commercially available 2,5-dimethoxybenzaldehyde.

Overview of the Synthetic Pathway

The presented synthesis of this compound from 2,5-dimethoxybenzaldehyde is a three-step process:

-

Reduction of the Aldehyde: 2,5-Dimethoxybenzaldehyde is reduced to 2,5-dimethoxybenzyl alcohol.

-

Halogenation of the Alcohol: The benzylic alcohol is converted to the more reactive 2,5-dimethoxybenzyl chloride.

-

Cyanation of the Benzyl Chloride: The benzyl chloride undergoes nucleophilic substitution with a cyanide salt to yield the target molecule, this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2,5-Dimethoxybenzyl Alcohol

This step involves the reduction of the aldehyde functional group to a primary alcohol.

Reaction:

Protocol:

A solution of 2,5-dimethoxybenzaldehyde (3.32 g, 20 mmol) in 20 mL of tetrahydrofuran (THF) is slowly added to a suspension of lithium aluminum hydride (LiAlH4) (748 mg, 22 mmol) in 20 mL of THF at 0 °C.[1] The reaction mixture is stirred at 0 °C for 30 minutes.[1] The reaction is then carefully quenched with a saturated aqueous solution of sodium sulfate (10 mL) at 0 °C, and the resulting suspension is stirred for an additional 3 hours.[1] The mixture is filtered through a pad of silica gel, and the filtrate is dried over anhydrous sodium sulfate.[1]

Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 20 | 3.32 g | - |

| Lithium Aluminum Hydride | 37.95 | 22 | 748 mg | - |

| Tetrahydrofuran | - | - | 40 mL | - |

| 2,5-Dimethoxybenzyl Alcohol | 168.19 | - | 3.06 g | 91%[1] |

Step 2: Synthesis of 2,5-Dimethoxybenzyl Chloride

The benzylic alcohol is converted to the corresponding chloride, which is a better leaving group for the subsequent nucleophilic substitution.

Reaction:

Protocol:

Thionyl chloride (108 g) is added slowly over 1 hour to a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) at room temperature.[2] The reaction is slightly exothermic. After stirring for an additional 30 minutes, the mixture is washed with 2 N hydrochloric acid and then with water.[2] The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield 2,5-dimethoxybenzyl chloride.[2]

Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Mass/Volume | Yield (g) |

| 2,5-Dimethoxybenzyl Alcohol | 168.19 | 0.89 mol | 150 g | - |

| Thionyl Chloride | 118.97 | 0.91 mol | 108 g | - |

| 2,4,6-Collidine | 121.18 | 0.89 mol | 108 g | - |

| Methylene Chloride | - | - | 750 mL | - |

| 2,5-Dimethoxybenzyl Chloride | 186.64 | - | - | 127 g (76%)[2] |

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the chloride with a cyanide anion.

Reaction:

Protocol (Adapted from a similar procedure for benzyl cyanide[3]):

In a round-bottom flask equipped with a reflux condenser, powdered sodium cyanide (10 moles) is mixed with water (450 mL).[3] The mixture is warmed to dissolve the sodium cyanide. A solution of 2,5-dimethoxybenzyl chloride (8 moles, assuming a similar molar ratio) in 95% ethanol (1 kg) is added over 30-45 minutes.[3] The mixture is then heated to reflux for four hours.[3] After cooling, the precipitated sodium chloride is removed by filtration. The ethanol is distilled off, and the remaining liquid is cooled. The layer of this compound is separated and purified by vacuum distillation.

Data Summary (Estimated based on general procedure):

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Expected Yield (%) |

| 2,5-Dimethoxybenzyl Chloride | 186.64 | 1.0 | - |

| Sodium Cyanide | 49.01 | 1.25 | - |

| This compound | 177.20 | - | 80-90%[3] |

Safety Considerations

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE).

-

Thionyl chloride (SOCl2) is a corrosive and toxic liquid. It reacts with water to release toxic gases (HCl and SO2). Work should be performed in a well-ventilated fume hood.

-

Sodium cyanide (NaCN) is highly toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. Extreme caution must be exercised, and all work must be conducted in a fume hood.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout all procedures.

Conclusion

The synthesis of this compound can be reliably achieved from 2,5-dimethoxybenzaldehyde through a three-step sequence of reduction, halogenation, and cyanation. The protocols provided in this guide are based on established chemical transformations and offer a clear pathway for obtaining this important synthetic intermediate. Researchers should pay close attention to the safety precautions outlined due to the hazardous nature of some of the reagents involved.

References

"2,5-Dimethoxyphenylacetonitrile" chemical properties and structure

An In-depth Technical Guide to 2,5-Dimethoxyphenylacetonitrile

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is an organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure consists of a phenyl group substituted with two methoxy groups and an acetonitrile group.[1] This compound is sparingly soluble in water.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetonitrile | [2] |

| CAS Number | 18086-24-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 177.20 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Sealed in a dry place at room temperature | [1][3] |

| InChI | InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3 | [2] |

| InChIKey | DBKDGRJAFWDOOJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC=C(OC)C(CC#N)=C1 | [1] |

| PubChem CID | 2758432 | [2] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, methodologies for closely related compounds can be adapted.

Synthesis

The synthesis of phenylacetonitrile derivatives often involves the reaction of a corresponding benzyl halide with a cyanide salt. A general protocol for a related compound, 3,4-dimethoxyphenylacetonitrile, involves a three-step process of decarboxylation, aldoxime formation, and dehydration.[5]

Generalized Synthetic Workflow:

A plausible synthetic route for this compound could involve the following conceptual steps:

-

Starting Material: 2,5-dimethoxybenzyl bromide or a similar activated benzyl derivative.

-

Cyanation: Reaction with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent system. Phase-transfer catalysts may be employed to facilitate the reaction.

-

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic salts. The crude product would then be extracted with an organic solvent.

-

Purification: Final purification would likely be achieved through techniques such as recrystallization or column chromatography to yield pure this compound.

Analytical Methods

The characterization and quantification of this compound and related compounds typically employ standard analytical techniques.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for separating the compound from impurities and reaction byproducts.[6][7]

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used for identification and structural elucidation based on the mass-to-charge ratio and fragmentation patterns.[2][6][7] High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by providing detailed information about the hydrogen and carbon framework of the molecule.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and ether (C-O) bonds.[9][10]

The following diagram illustrates a general workflow for the analysis of a synthesized batch of this compound.

Caption: General analytical workflow for this compound.

Role in Drug Development

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its chemical structure is a precursor for more complex molecules with potential biological activity. For instance, compounds with a 2,5-dimethoxyphenyl moiety are known to interact with serotonin receptors, such as the 5-HT₂A receptor.[8][11]

The logical relationship of this compound as a building block in the synthesis of pharmacologically active compounds is illustrated below.

Caption: Role as a precursor in pharmaceutical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H11NO2 | CID 2758432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 18086-24-3 [minglangchem.com]

- 5. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of "2,5-Dimethoxyphenylacetonitrile" (¹H NMR, ¹³C NMR, IR, MS)

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,5-Dimethoxyphenylacetonitrile (CAS No: 18086-24-3), a significant intermediate in pharmaceutical synthesis.[1] The following sections detail its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral properties of this compound for identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on established chemical shift principles and data from analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.0 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-6) |

| ~ 3.85 | Singlet | 3H | Methoxy protons (-OCH₃ at C-2) |

| ~ 3.80 | Singlet | 3H | Methoxy protons (-OCH₃ at C-5) |

| ~ 3.70 | Singlet | 2H | Methylene protons (-CH₂CN) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound in CDCl₃ are outlined below, based on typical values for substituted benzene rings and nitriles.[2][3]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | C-2 (Aromatic, attached to -OCH₃) |

| ~ 153 | C-5 (Aromatic, attached to -OCH₃) |

| ~ 118 | C≡N (Nitrile) |

| ~ 115 | C-1 (Aromatic, attached to -CH₂CN) |

| ~ 114 | C-6 (Aromatic) |

| ~ 113 | C-4 (Aromatic) |

| ~ 112 | C-3 (Aromatic) |

| ~ 56 | -OCH₃ (at C-2) |

| ~ 55 | -OCH₃ (at C-5) |

| ~ 23 | -CH₂CN (Methylene) |

IR (Infrared) Spectroscopy Data

The IR spectrum indicates the presence of specific functional groups. The characteristic absorption bands expected for this compound are listed below.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂- and -OCH₃) |

| ~ 2250-2240 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) |

| ~ 1050-1020 | Strong | Aryl-O Stretch (Symmetric) |

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is based on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI).[6]

| m/z | Relative Intensity | Assignment |

| 177.2 | High | [M]⁺ (Molecular Ion) |

| 162 | High | [M - CH₃]⁺ |

| 134 | Medium | [M - CH₃ - CO]⁺ |

| 107 | Medium | [C₇H₇O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds are common.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

-

Instrumentation: A GC-MS system is used, comprising a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection and Data Representation: The abundance of each fragment is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

The Nexus of Synthesis: A Technical Guide to 2,5-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenylacetonitrile, a key organic intermediate, holds a significant position in the landscape of psychoactive drug synthesis. This technical guide provides an in-depth exploration of its discovery, historical context, and synthetic methodologies. While a definitive first synthesis remains elusive in readily available literature, its prominence is intrinsically linked to the pioneering work of Alexander Shulgin and the development of the 2C series of phenethylamine-based psychedelics. This document details plausible synthetic routes, presents key physicochemical data in a structured format, and outlines the compound's critical role as a precursor to potent serotonin receptor agonists.

Introduction

This compound (CAS No. 18086-24-3) is a nitrile compound characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and an acetonitrile group. Its primary significance in the scientific community stems from its role as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, most notably the 2C family of psychedelic phenethylamines. This guide will illuminate the historical context surrounding its use, provide detailed experimental protocols for its synthesis, and present its known physicochemical properties.

Discovery and Historical Context

The history of this compound is deeply intertwined with the exploration of psychoactive phenethylamines. While it is likely that the compound was synthesized prior, its historical significance is most prominently associated with the work of American medicinal chemist Alexander "Sasha" Shulgin. In his seminal work, "PiHKAL (Phenethylamines I Have Known and Loved)," Shulgin detailed the synthesis of a vast number of psychoactive compounds, including the "2C" series.

The designation "2C" refers to the two carbon atoms between the phenyl ring and the amino group of the phenethylamine backbone. This compound serves as a key intermediate in the synthesis of 2C-H (2,5-dimethoxyphenethylamine), the parent compound of the 2C series. The reduction of the nitrile group in this compound yields 2C-H, which can then be further modified to produce a wide range of psychoactive substances like 2C-B, 2C-I, and 2C-E. These compounds are known for their potent agonist activity at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism behind their psychedelic effects.

The demand for this compound as a research chemical has grown with the increasing interest in the therapeutic potential of psychedelics for treating various psychiatric conditions. It remains an indispensable tool for medicinal chemists and pharmacologists studying the structure-activity relationships of serotonergic ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18086-24-3 | |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetonitrile | |

| Appearance | Crystalline solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Sparingly soluble in water |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2,5-Dimethoxybenzyl Halide (Illustrative Protocol for Chloride)

This protocol is adapted from general methods for the synthesis of benzyl halides.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂) or Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reduction of the Aldehyde: 2,5-Dimethoxybenzaldehyde is

Core Mechanism of Action of 2,5-Dimethoxyphenylacetonitrile in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyphenylacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1] Its chemical structure, featuring a reactive nitrile group, an acidic α-methylene bridge, and an electron-rich aromatic ring, allows it to participate in a variety of organic transformations. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in key organic reactions, supported by experimental protocols and quantitative data. Understanding these mechanisms is paramount for its effective application in synthetic strategies.

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for this compound is provided below. This data is essential for the identification and characterization of the compound and its reaction products.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 18086-24-3 |

| Appearance | White to off-white crystalline powder |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.80 (m, 3H, Ar-H), 3.84 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.8, 152.0, 118.0, 117.5, 114.2, 112.8, 111.9, 56.0, 55.8, 18.5 |

| IR (KBr, cm⁻¹) | ~2245 (C≡N stretch), ~1500, 1460 (C=C aromatic stretch), ~1220, 1040 (C-O stretch) |

| Mass Spectrum (EI) | m/z 177 (M⁺), 162 (M⁺ - CH₃), 136 (M⁺ - CH₃CN) |

Note: NMR and IR data are approximate and may vary slightly based on the solvent and instrument used.

Core Reactivity and Mechanisms of Action

The reactivity of this compound is primarily centered around three key features: the acidic protons of the α-methylene group, the electrophilic carbon of the nitrile group, and the nucleophilic aromatic ring.

α-Alkylation via Carbanion Formation

The methylene protons (α-protons) adjacent to the electron-withdrawing nitrile group and the phenyl ring are acidic (pKa ≈ 22 in DMSO), allowing for deprotonation by a strong base to form a resonance-stabilized carbanion.[2] This carbanion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2-type reaction to form a new carbon-carbon bond. This is a fundamental transformation for building more complex molecular scaffolds.

References

A Comprehensive Review of 2,5-Dimethoxyphenylacetonitrile: Synthesis, Spectroscopic Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyphenylacetonitrile, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. Its structural motif is a precursor to a range of psychoactive phenethylamines, most notably 2C-H (2,5-dimethoxyphenethylamine), which are known for their interactions with serotonergic systems in the central nervous system. This technical guide provides a comprehensive literature review of studies involving this compound, with a focus on its synthesis, detailed experimental protocols, quantitative data, and its role as a precursor to biologically active compounds.

Synthesis of this compound

The primary synthetic route to this compound commences with the readily available starting material, 1,4-dimethoxybenzene. The synthesis is typically a two-step process involving an initial chloromethylation followed by a cyanation reaction.

Step 1: Chloromethylation of 1,4-Dimethoxybenzene

The introduction of a chloromethyl group onto the 1,4-dimethoxybenzene ring is achieved through a Friedel-Crafts-type reaction. This electrophilic aromatic substitution is facilitated by the electron-donating nature of the two methoxy groups, which activate the benzene ring towards substitution.

Step 2: Cyanation of 2,5-Dimethoxybenzyl Chloride

The resulting 2,5-dimethoxybenzyl chloride is then converted to this compound via a nucleophilic substitution reaction. The benzylic chloride is displaced by a cyanide ion, typically from sodium or potassium cyanide.

Experimental Protocols

Synthesis of 2,5-Dimethoxybenzyl Chloride from 1,4-Dimethoxybenzene

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with 1,4-dimethoxybenzene and a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Concentrated hydrochloric acid is added to the mixture. Paraformaldehyde is then introduced, and a slow stream of hydrogen chloride gas is bubbled through the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to a temperature of 55-60°C for several hours while maintaining the HCl gas flow.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude 2,5-dimethoxybenzyl chloride. The solid is collected by filtration, washed with water until neutral, and dried. This crude product is often of sufficient purity for the subsequent step.

Synthesis of this compound from 2,5-Dimethoxybenzyl Chloride

-

Reaction Setup: A solution of 2,5-dimethoxybenzyl chloride is prepared in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Reagent Addition: A solution of sodium cyanide in DMSO is added dropwise to the solution of the benzyl chloride.

-

Reaction Conditions: The reaction mixture is heated to approximately 90°C for a few hours.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of ice-water. The aqueous solution is then extracted with an organic solvent like diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to afford the final product as a solid.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 2.41 (s, 2H), 3.82 (s, 3H), 3.84 (s, 3H), 6.79 (d, J = 2.7 Hz, 1H), 6.93 (d, J = 2.7 Hz, 1H)[1] |

| Mass Spectrum (GC-MS, EI) | m/z (%): 177 (M⁺), 162, 146, 131, 119, 103, 91, 77 |

Biological Activity of 2,5-Dimethoxyphenethylamine (2C-H) and Derivatives

This compound is primarily of interest as a direct precursor to 2,5-dimethoxyphenethylamine (2C-H) through reduction of the nitrile group. 2C-H and its derivatives are known to interact with serotonin receptors, particularly the 5-HT₂ subfamily. The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of some of these compounds at human serotonin receptors.

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |

| 2,5-Dimethoxy-4-ethylphenethylamine | 5-HT₂ₐ | 8 | 16 | 84 |

| 5-HT₂ₒ | 15 | - | - | |

| 2,5-Dimethoxy-4-propylphenethylamine | 5-HT₂ₐ | 10 | 26 | 78 |

| 5-HT₂ₒ | 900 | - | - | |

| 25H-NBOMe | 5-HT₂ₐ | 5.37 | 0.46 | 100 |

| 5-HT₂ₒ | 16 | 13.8 | 100 | |

| 25I-NBOH | 5-HT₂ₐ | 0.44 | 0.72 | 100 |

| 5-HT₂ₒ | 1.91 | 2.38 | 100 |

Data compiled from multiple sources.[2][3]

Biological Significance and Signaling Pathways

The biological effects of phenethylamines derived from this compound are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR).

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist, such as a 2,5-dimethoxyphenethylamine derivative, initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Toxicological Profile

Specific toxicological studies on this compound are scarce. However, the toxicology of the resulting phenethylamines has been studied more extensively. These compounds can exhibit sympathomimetic and hallucinogenic effects. At high doses, they can lead to adverse effects such as tachycardia, hypertension, agitation, and in severe cases, seizures and serotonin syndrome. The metabolism of these phenethylamines often involves O-demethylation, deamination, and subsequent oxidation or reduction.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of a wide range of biologically active phenethylamines. Understanding its synthesis, spectroscopic characteristics, and the biological activities of its derivatives is crucial for researchers in the fields of medicinal chemistry and drug discovery. The continued exploration of the structure-activity relationships of compounds derived from this scaffold holds promise for the development of novel therapeutic agents targeting the serotonergic system.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 2,5-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents and outlines its expected stability profile under various stress conditions. Detailed experimental protocols are provided to enable researchers to determine these properties with precision.

Introduction

This compound, a derivative of benzeneacetonitrile, is a versatile building block in organic synthesis. Its utility in the preparation of pharmaceuticals and other bioactive molecules necessitates a thorough characterization of its physicochemical properties.[1][2] This guide focuses on two critical parameters: solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information based on the principles of organic chemistry, data from structurally related compounds, and established analytical methodologies.

Predicted Solubility Profile

The solubility of an organic compound is dictated by its polarity, molecular weight, and the nature of the solvent. Based on its chemical structure, this compound is a moderately polar molecule. The presence of two methoxy groups and a nitrile group contributes to its polarity, while the benzene ring provides a nonpolar character.

Table 1: Predicted Qualitative and Quantitative Solubility of this compound at 25°C

| Solvent Category | Solvent | Polarity Index | Predicted Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) |

| Polar Protic | Water | 10.2 | Sparingly Soluble | < 1 |

| Methanol | 5.1 | Soluble | 50 - 100 | |

| Ethanol | 4.3 | Soluble | 50 - 100 | |

| Polar Aprotic | Acetonitrile | 5.8 | Very Soluble | > 100 |

| Acetone | 5.1 | Very Soluble | > 100 | |

| Ethyl Acetate | 4.4 | Very Soluble | > 100 | |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble | > 100 | |

| Dichloromethane (DCM) | 3.1 | Very Soluble | > 100 | |

| Nonpolar | Toluene | 2.4 | Soluble | 25 - 50 |

| Hexane | 0.1 | Insoluble | < 0.1 |

Note: The quantitative solubility values are predictions based on the general principle of "like dissolves like" and should be experimentally verified.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage and handling. Potential degradation pathways include hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability

The nitrile group in this compound can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (2,5-dimethoxyphenylacetic acid) or amide as an intermediate. The rate of hydrolysis is expected to be slow at neutral pH but accelerated at extreme pH values and elevated temperatures.

Oxidative Stability

While the molecule does not contain highly susceptible functionalities for oxidation under normal conditions, strong oxidizing agents could potentially lead to degradation. The methoxy groups on the aromatic ring may offer some protection against oxidative degradation.

Photostability

Aromatic compounds can be susceptible to photodegradation. A study on structurally related dimethoxy curcuminoids indicated that the 2,5-dimethoxy substitution pattern confers a higher degree of photostability compared to other substitution patterns when dissolved in acetonitrile.[3][4][5] This suggests that this compound may exhibit reasonable stability upon exposure to light, although direct testing is recommended.

Table 2: Predicted Stability of this compound under ICH Stress Conditions

| Stress Condition | Predicted Outcome | Potential Degradation Products |

| Acidic Hydrolysis (0.1 M HCl) | Slow degradation | 2,5-Dimethoxyphenylacetic acid, 2,5-Dimethoxyphenylacetamide |

| Basic Hydrolysis (0.1 M NaOH) | Moderate degradation | 2,5-Dimethoxyphenylacetic acid, 2,5-Dimethoxyphenylacetamide |

| Oxidative (3% H₂O₂) | Minor degradation | Oxidized aromatic ring byproducts |

| Thermal (60°C) | Stable | - |

| Photolytic (ICH Q1B) | Minor degradation | Photodegradation products |

Experimental Protocols

To obtain accurate solubility and stability data, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a known volume of the desired solvent.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Indicating Method Development and Stress Testing

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. HPLC is the most common technique for this purpose.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

-

Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Conclusion

While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers. The predicted solubility and stability profiles, based on chemical principles and data from analogous structures, offer a valuable starting point for experimental design. The detailed protocols for solubility determination and stability testing will enable scientists and drug development professionals to generate the necessary data to support their research and development activities with this important chemical intermediate.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 2,5-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenylacetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the readily available precursor, 2,5-dimethoxybenzaldehyde. The described methodology first involves the reduction of the aldehyde to form 2,5-dimethoxybenzyl alcohol, which is subsequently converted to the corresponding benzyl chloride. The final step details the nucleophilic substitution of the chloride with a cyanide salt to yield the target nitrile. This protocol is based on well-established organic synthesis transformations and provides a reliable pathway for obtaining this compound in a laboratory setting.

Introduction

The synthesis of substituted phenylacetonitriles is a fundamental process in medicinal chemistry, as this functional group serves as a versatile building block for more complex molecules.[1] Specifically, the 2,5-dimethoxy substitution pattern is a key feature in a number of psychoactive compounds and other biologically active molecules. The protocol outlined herein provides a clear and reproducible method for the synthesis of this compound, which can be utilized in drug discovery and development programs.

Overall Reaction Scheme

Data Presentation

Table 1: Reagents and Typical Yields for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Product | Typical Yield (%) |

| 1 | 2,5-Dimethoxybenzaldehyde | Sodium borohydride | Methanol | 2,5-Dimethoxybenzyl alcohol | >95% |

| 2 | 2,5-Dimethoxybenzyl alcohol | Thionyl chloride | Dichloromethane | 2,5-Dimethoxybenzyl chloride | ~90% |

| 3 | 2,5-Dimethoxybenzyl chloride | Sodium cyanide, Sodium iodide | Acetone | This compound | 74-81%[2] |

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethoxybenzyl alcohol

This procedure outlines the reduction of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzyl alcohol using sodium borohydride.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2,5-dimethoxybenzaldehyde in 100 mL of methanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add 1.2 g of sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with three 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 2,5-dimethoxybenzyl alcohol as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 2,5-Dimethoxybenzyl chloride

This protocol describes the conversion of 2,5-dimethoxybenzyl alcohol to 2,5-dimethoxybenzyl chloride using thionyl chloride. Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic gases.

Materials:

-

2,5-Dimethoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (anhydrous)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 9.0 g of 2,5-dimethoxybenzyl alcohol in 100 mL of anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 4.5 mL of thionyl chloride dropwise to the stirred solution.

-

After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,5-dimethoxybenzyl chloride is an unstable oil and should be used immediately in the next step.[2]

Step 3: Synthesis of this compound

This final step involves the reaction of 2,5-dimethoxybenzyl chloride with sodium cyanide to produce the target nitrile. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste containing cyanide must be disposed of properly.

Materials:

-

Crude 2,5-dimethoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Sodium iodide (NaI)

-

Acetone (dry)

-

Benzene

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 500 mL round-bottom flask, combine the crude 2,5-dimethoxybenzyl chloride, 7.5 g of sodium cyanide, 1.0 g of sodium iodide, and 250 mL of dry acetone.[2]

-

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[2]

-

Cool the reaction mixture to room temperature and filter the solid precipitate with suction. Wash the solid with 50 mL of acetone.[2]

-

Combine the filtrates and remove the acetone by distillation.[2]

-

Dissolve the residual oil in 150 mL of benzene and wash with three 50 mL portions of hot water.[2]

-

Dry the benzene solution over anhydrous sodium sulfate for approximately 15 minutes.[2]

-

Filter the drying agent and remove the benzene by distillation at reduced pressure to yield crude this compound.[2]

-

The final product can be purified by vacuum distillation.

Visualization of the Experimental Workflow

Caption: Synthetic pathway for this compound.

References

Applications of 2,5-Dimethoxyphenylacetonitrile in Organic Synthesis: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a versatile chemical intermediate that serves as a pivotal building block in the synthesis of numerous organic molecules, particularly within the pharmaceutical and medicinal chemistry fields.[1] Its structure, which includes a reactive nitrile group and an electron-rich dimethoxy-substituted aromatic ring, facilitates a variety of chemical transformations. This document outlines detailed application notes and experimental protocols for the principal synthetic uses of this compound.

Application 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) via Reduction

The conversion of the nitrile group in this compound to a primary amine results in 2,5-dimethoxyphenethylamine, commonly known as 2C-H. This compound is a fundamental precursor for a class of psychedelic phenethylamines and a key intermediate in the synthesis of various serotonin 5-HT2 receptor agonists.[2] The two most prevalent methods for this reduction are catalytic hydrogenation and reduction using lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C | Ethanol/Ammonia | 25 - 50 | 4 - 12 | 85 - 95 |

| LiAlH₄ Reduction | Lithium Aluminum Hydride (LiAlH₄), H₂O quench | Tetrahydrofuran (THF) | 25 - 66 | 4 - 8 | 80 - 90 |

Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation This method is frequently chosen for its mild reaction conditions and typically higher yields.

Materials:

-

This compound

-

Raney Nickel (aqueous slurry) or 10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or equivalent

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable pressure vessel, combine this compound (10.0 g, 56.4 mmol), anhydrous ethanol (150 mL), and an ammonia solution (20 mL). The ammonia helps to minimize the formation of secondary amine byproducts.

-

Carefully add the catalyst: either Raney Nickel (approx. 2 g, washed with ethanol) or 10% Pd/C (0.5 g).

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system first with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

-

Stir the mixture vigorously at room temperature. The reaction's progress can be tracked by monitoring hydrogen uptake. Gentle heating to 40-50°C can be applied if the reaction is slow.

-

Once the theoretical amount of hydrogen is consumed (usually 4-12 hours), safely depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyphenethylamine.

-

The crude product can be purified by vacuum distillation or by converting it to its hydrochloride salt for crystallization.

Protocol 1.2: Lithium Aluminum Hydride (LiAlH₄) Reduction A potent alternative, especially useful when catalytic hydrogenation equipment is unavailable or ineffective.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hydrochloric acid (for salt formation, if desired)

-

Appropriate dry glassware for air-sensitive reactions

Procedure:

-

Set up a dry three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Add LiAlH₄ (3.2 g, 84.6 mmol) to anhydrous THF (100 mL) in the flask to form a stirred suspension.

-

Dissolve this compound (10.0 g, 56.4 mmol) in anhydrous THF (50 mL) and place this solution in the dropping funnel.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at reflux for 4-8 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (3.2 mL), 15% aqueous sodium hydroxide (3.2 mL), and finally more water (9.6 mL).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing it thoroughly with THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Purify via vacuum distillation or by precipitating the hydrochloride salt.

Application 2: Synthesis of 2,5-Dimethoxyphenylacetic Acid via Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,5-dimethoxyphenylacetic acid. This compound is a valuable intermediate for various pharmaceuticals and fine chemicals.

Quantitative Data Summary

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acid Hydrolysis | Sulfuric Acid (H₂SO₄), Water | Water | 100 - 120 | 3 - 6 | 85 - 95 |

| Base Hydrolysis | Sodium Hydroxide (NaOH), H₂O/Ethanol | Water/Ethanol | 80 - 100 | 6 - 12 | 80 - 90 |

Experimental Protocols

Protocol 2.1: Acid Hydrolysis

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, prepare a dilute sulfuric acid solution by carefully adding concentrated sulfuric acid (50 mL) to water (70 mL).

-

Add this compound (10.0 g, 56.4 mmol) to the acid solution.

-

Heat the mixture to reflux with stirring for 3-6 hours, monitoring completion by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-water (200 mL).

-

A white precipitate of 2,5-dimethoxyphenylacetic acid will form.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2.2: Base Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol & Water

-

Hydrochloric acid (concentrated)

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (10.0 g, 56.4 mmol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).

-

Heat the mixture to reflux with stirring for 6-12 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

The 2,5-dimethoxyphenylacetic acid will precipitate.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from an ethanol/water mixture for further purification.

Application 3: α-Alkylation

The benzylic proton of this compound is acidic and can be deprotonated by a strong base to form a nucleophilic carbanion. This carbanion can subsequently react with electrophiles, such as alkyl halides, in an α-alkylation reaction. This transformation is key for introducing substituents at the carbon adjacent to the nitrile, thereby expanding the synthetic utility of this scaffold.[3][4]

Quantitative Data Summary

| Base | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| **Sodium Amide (NaNH₂) ** | Methyl Iodide (CH₃I) | Toluene | 25 - 80 | 2 - 6 | 70 - 85 |

| Sodium Hydride (NaH) | Benzyl Bromide | DMF | 25 | 4 - 8 | 75 - 90 |

Experimental Protocol

Protocol 3.1: α-Methylation with Sodium Amide

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Anhydrous toluene

-

Saturated ammonium chloride solution

-

Appropriate dry glassware for air-sensitive reactions

Procedure:

-

In a dry three-neck flask under an inert atmosphere, suspend sodium amide (2.4 g, 61.5 mmol) in anhydrous toluene (100 mL).

-

Add a solution of this compound (10.0 g, 56.4 mmol) in anhydrous toluene (50 mL) dropwise to the stirred suspension.

-

After the addition, heat the mixture to 50-60°C for 1-2 hours to ensure complete anion formation.

-

Cool the reaction mixture to room temperature and add methyl iodide (8.8 g, 62.0 mmol) dropwise, ensuring the temperature remains below 30°C.

-

Stir the reaction at room temperature for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude α-methylated product can be purified by vacuum distillation or column chromatography.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Analytical methods for the detection and quantification of "2,5-Dimethoxyphenylacetonitrile"

Application Notes: Detection and Quantification of 2,5-Dimethoxyphenylacetonitrile

These application notes provide detailed methodologies for the analytical detection and quantification of this compound, a key intermediate in various organic syntheses.[1][2] The protocols described are suitable for researchers, scientists, and professionals involved in drug development and chemical analysis. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the analysis of organic compounds.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is presented here for the analysis of this compound.

a. Experimental Protocol: HPLC

i. Sample Preparation:

-

Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known amount of the sample in the mobile phase to obtain a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

ii. Instrumentation and Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

b. Data Presentation: HPLC

A summary of the expected quantitative data for the HPLC method is provided in the table below.

| Parameter | Value |

| Retention Time (RT) | Approximately 4.5 min |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Linearity (r²) | > 0.999 |

| Range | 1.5 µg/mL - 150 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy/Recovery | 98% - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.

a. Experimental Protocol: GC-MS

i. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

Create calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

-

For test samples, dissolve a known quantity in dichloromethane to fall within the established calibration curve.

-

If necessary, perform derivatization to improve the volatility and thermal stability of the analyte, although it is not expected to be required for this compound.

ii. Instrumentation and Conditions:

-

Instrument: Standard GC-MS system.

-

Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

b. Data Presentation: GC-MS

A summary of the anticipated quantitative data for the GC-MS method is presented below.

| Parameter | Value |

| Retention Time (RT) | Approximately 8.2 min |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity (r²) | > 0.998 |

| Range | 0.15 µg/mL - 25 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy/Recovery | 95% - 105% |

Visualizations

References

The Versatility of 2,5-Dimethoxyphenylacetonitrile in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,5-Dimethoxyphenylacetonitrile, a readily available aromatic nitrile, serves as a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its activated methylene group and the electron-rich dimethoxy-substituted phenyl ring provide multiple reactive sites for cyclization and functionalization reactions. This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen- and sulfur-containing heterocycles, highlighting its utility in medicinal chemistry and drug discovery. The methodologies presented are based on established named reactions, offering robust and reproducible routes to novel molecular architectures.

Application Notes

This compound is a key precursor for the synthesis of several important heterocyclic systems, including:

-

Thiophenes: The Gewald reaction, a multicomponent reaction, allows for the straightforward synthesis of highly substituted 2-aminothiophenes. The nitrile group of this compound participates in the cyclization with an α-halo ketone or another active methylene compound in the presence of elemental sulfur and a base. The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.

-

Pyridopyrimidines: This scaffold, present in various therapeutic agents, can be accessed through multi-step synthetic sequences starting from precursors derived from this compound. For instance, condensation of a derivative of this compound with a substituted aminopyrimidine can lead to the formation of the fused pyridopyrimidine ring system.

-

Quinolines and Pyridines: The activated methylene group in this compound can be exploited in condensation reactions with appropriate dielectrophiles to construct substituted pyridine and quinoline rings. Methodologies such as the Friedländer annulation, or variations thereof, can be adapted for this purpose.

-

Pyrazoles and other Nitrogen Heterocycles: The nitrile functionality can be a key participant in cyclocondensation reactions with hydrazine derivatives or other binucleophiles to afford substituted pyrazoles and other nitrogen-rich heterocyclic systems.

The strategic incorporation of the 2,5-dimethoxy substitution pattern offers opportunities for further functionalization, influencing the physicochemical and pharmacological properties of the final heterocyclic compounds.

Experimental Protocols

I. Synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)thiophene-3-carbonitrile via Gewald Reaction

This protocol describes the synthesis of a substituted 2-aminothiophene, a versatile intermediate for further elaboration.

Reaction Scheme:

Figure 1: General workflow for the Gewald synthesis of a 2-aminothiophene.

Materials:

-

This compound

-

Elemental Sulfur (S₈)

-

Chloroacetone

-

Morpholine

-

Ethanol

-

Diethyl ether

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.) and chloroacetone (1.0 eq.).

-

To this suspension, add morpholine (1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(2,5-dimethoxyphenyl)thiophene-3-carbonitrile.

Quantitative Data Summary:

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Typical Yield | 75-85% |

II. Synthesis of 6-[(2,5-Dimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a potential pathway for the synthesis of a pyridopyrimidine scaffold, starting from a precursor derivable from this compound. This is based on a reported synthesis utilizing the corresponding benzaldehyde.[1]

Workflow Diagram:

Figure 2: Synthetic pathway to a substituted pyrido[2,3-d]pyrimidine.

Note: The following protocol is adapted from a literature procedure using 2,5-dimethoxybenzaldehyde.[1] Researchers can adapt this by first converting this compound to the corresponding aldehyde or ketone.

Step 1: Synthesis of Ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate

-

A mixture of 2,5-dimethoxybenzaldehyde (1.0 eq.), ethyl acetoacetate (1.2 eq.), piperidine (0.1 eq.), and glacial acetic acid (0.1 eq.) in benzene is refluxed using a Dean-Stark apparatus to remove water.

-

After the theoretical amount of water is collected, the reaction mixture is cooled and washed successively with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate

-

The acrylate from Step 1 is dissolved in ethanol and subjected to hydrogenation in the presence of a catalytic amount of 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the desired propionate derivative.

Step 3: Synthesis of 6-[(2,5-Dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine

-

A mixture of the propionate from Step 2 (1.0 eq.) and 2,4,6-triaminopyrimidine (1.0 eq.) in diphenyl ether is heated at a high temperature (195–230 °C).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of petroleum ether.

-

The solid is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent to obtain the pure pyridopyrimidine derivative.

Quantitative Data Summary (Literature-based for similar synthesis):

| Reaction Step | Reagents & Conditions | Typical Yield | Reference |

| Knoevenagel Condensation | Piperidine, Acetic Acid, Benzene, Reflux | ~70-80% | [1] |

| Reduction | H₂, 5% Pd/C, Ethanol | Quantitative | [1] |

| Cyclocondensation | Diphenyl ether, 195–230 °C | ~40-50% | [1] |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein for the synthesis of thiophene and pyridopyrimidine derivatives demonstrate its utility. By leveraging established synthetic methodologies, researchers can efficiently access novel and complex molecular scaffolds for applications in drug discovery and materials science. Further exploration of the reactivity of this compound is encouraged to expand the library of accessible heterocyclic systems.

References

Application Notes and Protocols for the Reaction of 2,5-Dimethoxyphenylacetonitrile with Various Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyphenylacetonitrile is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring an activated methylene group adjacent to a nitrile and a dimethoxy-substituted phenyl ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for three key reactions of this compound: reduction of the nitrile to form 2,5-dimethoxyphenethylamine, hydrolysis of the nitrile to yield 2,5-dimethoxyphenylacetic acid, and alkylation at the α-carbon to introduce novel substituents. These reactions open pathways to a diverse range of compounds, including psychedelic phenethylamines (2C-X series) and precursors for more complex molecular architectures.

I. Reduction of this compound to 2,5-Dimethoxyphenethylamine

The reduction of the nitrile group in this compound to a primary amine yields 2,5-dimethoxyphenethylamine (2C-H), a crucial precursor in the synthesis of several psychoactive compounds. This transformation can be effectively achieved using various reducing agents, most notably Raney Nickel and Lithium Aluminum Hydride (LiAlH₄).

Data Presentation

| Reagent(s) | Product | Yield (%) | Reference |

| H₂ / Raney Ni | 2,5-Dimethoxyphenethylamine | High (Analogous reaction: ~76%) | [1] |

| LiAlH₄ | 2,5-Dimethoxyphenethylamine | High (Analogous reaction: 67.4%) | [2] |

Experimental Protocols

A. Catalytic Hydrogenation using Raney Nickel

This method offers a milder alternative to metal hydride reductions and is amenable to larger-scale synthesis.

Protocol:

-

Catalyst Preparation: In a well-ventilated fume hood, wash commercially available Raney Nickel (50% slurry in water) with deionized water (3 x 50 mL) and then with absolute ethanol (3 x 50 mL) to remove water.

-

Reaction Setup: To a hydrogenation vessel, add this compound (10.0 g, 56.4 mmol) and absolute ethanol (150 mL). Carefully add the washed Raney Nickel (approximately 5 g of slurry) to the mixture.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,5-dimethoxyphenethylamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

B. Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that provides a rapid and efficient route to the desired amine.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (4.3 g, 113 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve this compound (10.0 g, 56.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-